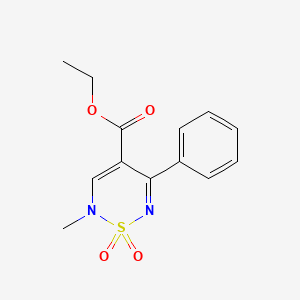

ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Description

Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a thiadiazine derivative notable for its role in hepatitis B virus (HBV) inhibition research . Its structure features a 2-methyl group, a 5-phenyl substituent, and a 1,1-dioxide moiety, which collectively influence its physicochemical and biological properties. This compound belongs to a broader class of 1,2,6-thiadiazine derivatives, many of which exhibit diverse pharmacological activities, including enzyme inhibition and protein modulation. Below, we compare this compound with structurally related analogs to elucidate the impact of substituent variations on activity, stability, and synthetic accessibility.

Properties

IUPAC Name |

ethyl 2-methyl-1,1-dioxo-5-phenyl-1,2,6-thiadiazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-3-19-13(16)11-9-15(2)20(17,18)14-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFAUNILEFDARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(S(=O)(=O)N=C1C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate with an oxidizing agent to introduce the 1,1-dioxide functionality. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) to facilitate the cyclization and oxidation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Substitution Reactions

The thiadiazine ring exhibits reactivity at positions 2 and 6 due to electron-deficient nitrogen atoms. Potential substitution reactions include:

Nucleophilic Aromatic Substitution

-

The phenyl group at position 5 directs electrophilic substitution to the para position, though steric hindrance from the ester group may limit reactivity.

-

Example: Nitration or sulfonation of the phenyl ring under acidic conditions (speculative, based on analogous systems).

Ester Hydrolysis

The ethyl ester group at position 4 can undergo acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid:

This reaction is critical for generating bioactive metabolites or further functionalization.

Oxidation

The 1,1-dioxide group is already in a high oxidation state, but the sulfur atom could theoretically undergo further oxidation under extreme conditions (e.g., peroxides), though this is unlikely without ring degradation.

Reduction

-

The thiadiazine ring may be reduced using agents like LiAlH₄ or NaBH₄, potentially opening the ring to form thiol or amine derivatives.

-

Example:

Ring-Opening Reactions

Under strong acidic or basic conditions, the thiadiazine ring can undergo cleavage. For example:

-

Acidic Hydrolysis : Breaks the S–N bonds, yielding sulfonic acid derivatives and amines.

-

Basic Conditions : May produce thioureas or sulfonamides.

Crystallographic Insights

X-ray diffraction studies reveal that the ester group at position 4 is twisted relative to the thiadiazine ring (C4–C5–C8–O4 torsion angle: 23.7°) . This steric distortion may influence reactivity by altering electronic conjugation or steric accessibility.

Comparative Reactivity Table

Scientific Research Applications

Chemistry

Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide serves as a building block for synthesizing more complex heterocyclic compounds. Its chemical properties allow it to participate in various reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to introduce additional functional groups. |

| Reduction | Reduction reactions can modify the thiadiazine ring. |

| Substitution | Can undergo substitution reactions to enhance biological activity. |

Biology

This compound has been investigated for its potential antimicrobial, antiviral, and anticancer properties. Research indicates that similar compounds exhibit significant biological activity with IC50 values ranging from to .

Mechanism of Action:

The pharmacological effects are attributed to the functional groups attached to the thiadiazine ring, which interact with biological targets in various pathways.

Medicine

This compound has potential therapeutic applications:

| Disease/Condition | Potential Application |

|---|---|

| Cancer | Anticancer agent |

| Infections | Antimicrobial activity |

| Metabolic Disorders | Potential treatment for diabetes |

The compound's ability to inhibit certain enzymes makes it a candidate for treating diseases characterized by elevated biomarker levels.

Industry

In industrial applications, this compound is used in developing new materials and as a catalyst in specific chemical reactions. Its versatility allows for the exploration of novel applications in material science.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Research indicated that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to its ability to disrupt bacterial cell membranes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs arise from substitutions at the 2- and 5-positions of the thiadiazine core. These modifications significantly alter molecular weight, polarity, and steric effects (Table 1).

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₁₅H₁₆N₂O₄S.

Key Observations :

- For example, the oxadiazole-containing analog in demonstrated crystallographic stability, aiding in HBV inhibitor design.

- Electron-Withdrawing Groups : The dichlorophenyl substituent in introduces electron-withdrawing effects, likely enhancing binding affinity to enzymes like Artemis endonuclease.

- Molecular Weight and Solubility : Lower molecular weight analogs (e.g., ethyl 2-ethyl-5-methyl-, 246.29 ) may exhibit improved solubility but reduced target engagement compared to phenyl-substituted derivatives.

Stability and Commercial Availability

- The target compound and its oxadiazole analog are research-grade, while ethyl 2-ethyl-5-methyl- and propyl 2-benzyl- analogs have been discontinued commercially, reflecting challenges in scalability or stability.

- Dichlorophenyl-substituted derivatives (e.g., ) are synthesized on-demand for high-throughput screening, emphasizing their niche applications.

Biological Activity

Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a compound belonging to the thiadiazine family, known for its diverse biological activities. This article reviews its biological properties, synthesizing data from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 294.33 g/mol. The compound features a thiadiazine ring structure that contributes to its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiadiazine derivatives. This compound exhibits significant activity against various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Bacillus subtilis | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Klebsiella pneumoniae | 20 | 100 |

These results indicate that the compound can effectively inhibit bacterial growth at relatively low concentrations.

Antitumor Activity

Research has shown that thiadiazine derivatives can possess antitumor properties. A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The IC50 values suggest that the compound has a potent inhibitory effect on cancer cell proliferation.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and apoptosis.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity of ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide in synthetic chemistry?

- Methodological Answer: High-performance liquid chromatography (HPLC) with mobile phases adjusted to specific pH levels (e.g., methanol, water, phosphate buffer, and tetrabutylammonium hydroxide at pH 5.5) is effective for separating impurities. Relative retention times and response factors should be calibrated against known standards, as demonstrated in pharmacopeial impurity profiling of structurally similar benzothiazine derivatives . Melting point analysis (e.g., 140–144°C for analogous compounds) and nuclear magnetic resonance (NMR) spectroscopy can further validate purity .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodological Answer: Single-crystal X-ray diffraction paired with the SHELX system (e.g., SHELXL for refinement and SHELXS for structure solution) is standard. WinGX provides an integrated suite for data processing, visualization, and validation. Key steps include resolving thermal displacement parameters and validating hydrogen bonding networks using Fourier maps .

Advanced Research Questions

Q. What methodological strategies address structural disorder in the crystal lattice of this thiadiazine derivative?

- Methodological Answer: Disorder in the thiadiazine or phenyl rings can be resolved using SHELXL’s constraints (e.g., PART, SIMU, and DELU commands) to refine anisotropic displacement parameters. Partial occupancy modeling and comparative analysis with related 1,2-benzothiazine 1,1-dioxide structures (e.g., 4-hydroxy derivatives) help identify stable conformers .

Q. How can synthetic routes be optimized to minimize byproducts like sulfone or thiazine isomers?

- Methodological Answer: Reaction conditions (e.g., solvent polarity, temperature) must be tailored to favor cyclization of intermediates. For example, thiete 1,1-dioxide derivatives require controlled chlorination and nucleophilic substitution to prevent ring-opening byproducts . Purification via column chromatography with gradient elution can isolate the target compound .

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer: Cross-validation using differential scanning calorimetry (DSC) for melting behavior and tandem mass spectrometry (LC-MS/MS) for fragmentation patterns is critical. Comparative studies with authentic samples (e.g., synthesized under inert atmospheres) can isolate oxidation or hydration artifacts .

Q. What computational approaches complement experimental data to elucidate the thiadiazine ring’s electronic environment?

- Methodological Answer: Density functional theory (DFT) calculations of NMR chemical shifts (e.g., and ) can predict electronic effects of substituents. Coupling these with experimental NMR data validates resonance stabilization or charge distribution in the heterocyclic core .

Data Contradiction and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer: Standardized protocols for moisture-sensitive steps (e.g., sulfone group formation) and strict inert atmosphere controls are essential. Collaborative round-robin testing using shared analytical standards (e.g., pharmacopeial reference materials) minimizes inter-lab variability .

Q. What experimental design considerations mitigate conflicting bioactivity results in preclinical studies?

- Methodological Answer: Dose-response studies must account for solubility differences in assay media (e.g., DMSO vs. aqueous buffers). Structural analogs like meloxicam impurities highlight the need for impurity profiling (<0.1% w/w) to exclude confounding effects from byproducts .

Tables for Key Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.